molecular formula C22H22BrN5O2 B11438137 7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11438137
M. Wt: 468.3 g/mol
InChI Key: VNWVWLVUYHVSJB-UHFFFAOYSA-N
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Description

7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazolopyrimidine core, a bromo-methoxyphenyl group, and a dimethylphenyl group, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the formation of the triazolopyrimidine core. This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester under acidic conditions to form the triazole ring. The resulting intermediate is then cyclized with a suitable amine to form the pyrimidine ring.

    Introduction of the Bromo-Methoxyphenyl Group: The bromo-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the triazolopyrimidine intermediate with a bromo-methoxybenzene derivative in the presence of a strong base such as sodium hydride.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves reacting the triazolopyrimidine intermediate with a suitable dimethylphenylboronic acid derivative in the presence of a palladium catalyst and a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazolopyrimidine intermediate with a suitable carboxylic acid derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base, acylating agents (e.g., acetic anhydride) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Pharmacology: The compound is being studied for its pharmacological properties, including its potential to modulate various biochemical pathways and receptors.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: The compound is being investigated for its potential to modulate biological processes, such as cell signaling and gene expression.

    Industry: The compound’s unique properties make it a candidate for various industrial applications, such as the development of new catalysts or the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to various biological effects. For example, the compound may interact with G-protein coupled receptors, ion channels, or enzymes involved in signal transduction pathways, leading to changes in cellular function and gene expression.

Comparison with Similar Compounds

7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    7-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The presence of the chlorine atom may lead to different chemical and biological properties.

    7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of a carboxamide group. The presence of the carboxylic acid group may lead to different chemical reactivity and biological activity.

    7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxamide group. The presence of the methyl ester group may lead to different chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with various biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H22BrN5O2

Molecular Weight

468.3 g/mol

IUPAC Name

7-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22BrN5O2/c1-12-5-7-17(13(2)9-12)27-21(29)19-14(3)26-22-24-11-25-28(22)20(19)15-6-8-18(30-4)16(23)10-15/h5-11,20H,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

VNWVWLVUYHVSJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)Br)C)C

Origin of Product

United States

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